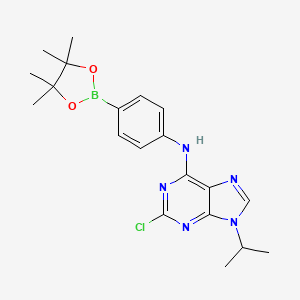

2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine

Description

2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a chloro group at the 2-position, an isopropyl group at the 9-position, and a boronate ester group attached to a phenyl ring at the N-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

2-chloro-9-propan-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BClN5O2/c1-12(2)27-11-23-15-16(25-18(22)26-17(15)27)24-14-9-7-13(8-10-14)21-28-19(3,4)20(5,6)29-21/h7-12H,1-6H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOONMOGAXRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)Cl)N(C=N4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855638 | |

| Record name | 2-Chloro-9-(propan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056016-74-0 | |

| Record name | 2-Chloro-9-(propan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropurine and 4-bromo-1,3,2-dioxaborolane.

Formation of Intermediate: The first step involves the reaction of 2-chloropurine with isopropyl bromide in the presence of a base such as potassium carbonate to form 2-chloro-9-isopropylpurine.

Boronate Ester Formation: The next step involves the coupling of 2-chloro-9-isopropylpurine with 4-bromo-1,3,2-dioxaborolane using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent such as dimethylformamide (DMF) or toluene.

Final Product Formation: The final step involves the reaction of the intermediate with an amine, such as aniline, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The boronate ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles or stabilize intermediates.

Solvents: Such as DMF, toluene, or ethanol, used to dissolve reactants and facilitate reactions.

Major Products

Substituted Purines: Formed from substitution reactions at the 2-position.

Boronic Acids and Boranes: Formed from oxidation or reduction of the boronate ester group.

Coupled Products: Formed from Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Antiviral Activity

Research indicates that purine derivatives can exhibit significant antiviral properties. Studies have shown that compounds similar to 2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine demonstrate effectiveness against viruses such as herpes simplex virus types 1 and 2. For instance:

Case Study: Antiviral Efficacy

In vitro studies revealed that this compound exhibited antiviral activity at lower concentrations compared to established antiviral agents like acyclovir. The mechanism of action may involve interference with viral replication processes.

Anticancer Properties

The anticancer potential of this compound is supported by its ability to inhibit tumor cell proliferation. Research indicates that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

In a study examining the effects of several purine derivatives on ovarian cancer cells, this compound demonstrated significant growth inhibition with an IC50 value lower than that of standard chemotherapeutic agents.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

Case Study: Anti-inflammatory Mechanisms

Investigations into the anti-inflammatory effects of similar compounds revealed that they could reduce the expression of pro-inflammatory cytokines in macrophages activated by lipopolysaccharides. This suggests potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropyl groups can enhance the compound’s binding affinity to these targets, while the boronate ester group can participate in reversible covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-9-isopropylpurine: Lacks the boronate ester group, making it less versatile in coupling reactions.

9-Isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine: Lacks the chloro group, which can affect its reactivity and binding affinity.

2-Chloro-9-isopropyl-N-phenyl-9H-purin-6-amine: Lacks the boronate ester group, reducing its potential for cross-coupling reactions.

Uniqueness

The presence of both the chloro group and the boronate ester group in 2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine makes it a unique compound with versatile reactivity and potential for various applications in scientific research and industry.

Biological Activity

2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class. Its unique structure features a chloro group at the 2-position, an isopropyl group at the 9-position, and a boronate ester group attached to a phenyl ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C20H25BClN5O2 |

| Molecular Weight | 413.71 g/mol |

| CAS Number | 1056016-74-0 |

| IUPAC Name | 2-chloro-9-propan-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]purin-6-amine |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural components—specifically the chloro and isopropyl groups—enhance its binding affinity to these targets. The boronate ester group is particularly notable for its ability to form reversible covalent interactions, which can modulate the activity of target molecules.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that purine derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For instance, it may inhibit specific kinases implicated in cancer progression. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutic agents .

Case Studies

A case study involving a series of purine derivatives highlighted the effectiveness of similar compounds in targeting cancer cells with high specificity while minimizing toxicity to normal cells. These findings suggest that this compound could be developed into a therapeutic agent for various malignancies .

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to fully understand its safety profile. The potential for off-target effects remains a concern that needs to be addressed through comprehensive pharmacokinetic and toxicological studies .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

- Cancer Therapeutics : Its ability to inhibit specific enzymes related to cancer progression positions it as a potential anticancer agent.

- Targeted Drug Delivery : The boronate ester functionality may facilitate targeted delivery mechanisms for nucleic acids or other therapeutic agents .

- Material Science : Beyond biological applications, the compound's chemical properties can be utilized in developing new materials or catalysts due to its unique structural features .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-9-isopropyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-purin-6-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2,6-dichloro-9-isopropylpurine as a starting material. Reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under microwave irradiation in DMF with triethylamine as a base (90°C, 3 hours) yields the target product. Purification involves extraction with ethyl acetate and crystallization from diethyl ether .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR for identifying substituent environments (e.g., isopropyl CH3 groups at δ ~1.5 ppm, aromatic protons at δ ~7.2 ppm) and single-crystal X-ray diffraction to resolve planar purine rings and intermolecular interactions (e.g., C–H⋯N/Cl hydrogen bonds). Crystallization conditions (solvent, temperature) must be optimized to obtain diffraction-quality crystals .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Use Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Streptococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains. Prepare serial dilutions in Mueller-Hinton broth (96-well plates) and incubate at 37°C for 18–24 hours. MIC is defined as the lowest concentration inhibiting visible growth .

Q. How can solubility challenges be addressed during in vitro testing?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For cell-based assays, pre-dissolve the compound in DMSO and dilute in culture media to avoid precipitation .

Advanced Research Questions

Q. How do crystallographic data inform structure-activity relationships (SAR)?

- Methodological Answer : X-ray data reveal planar purine rings and weak intermolecular interactions (e.g., C–H⋯N), which stabilize the crystal lattice. These interactions may mimic binding motifs in biological targets (e.g., kinase ATP-binding pockets). Computational docking (using AutoDock Vina) can align the compound’s geometry with target proteins to predict binding affinity .

Q. What strategies resolve contradictions between predicted and observed bioactivity?

- Methodological Answer : If bioactivity diverges from computational predictions, conduct metabolite profiling (LC-MS) to identify degradation products or active metabolites. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding .

Q. How is the environmental stability of the compound assessed?

- Methodological Answer : Perform hydrolysis studies under varying pH (pH 2–12) and monitor degradation via HPLC. For photostability, expose solutions to UV light (254 nm) and track decomposition over time. Use QSAR models to predict biodegradation pathways and ecotoxicity .

Q. What advanced NMR techniques validate dynamic molecular behavior in solution?

- Methodological Answer : Employ ROESY (Rotating Frame Overhauser Effect Spectroscopy) to detect through-space interactions between the isopropyl group and aromatic protons. VT-NMR (Variable Temperature NMR) can identify conformational flexibility by observing signal coalescence at elevated temperatures .

Q. How are theoretical frameworks applied to optimize substituent effects?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and steric parameters (e.g., Connolly surface areas). Compare with experimental SAR data to prioritize substituents (e.g., boronate ester vs. carboxylate) for synthetic modification .

Q. What experimental designs control for batch-to-batch variability in biological assays?

- Methodological Answer :

Implement split-plot designs with randomized blocks. For example, assign compound batches to main plots, bacterial strains to subplots, and technical replicates to sub-subplots. Use ANOVA with post-hoc Tukey tests to isolate variability sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.